Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine
Description
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is a tertiary amine derivative featuring a thiolan (tetrahydrothiophene) ring substituted at the 3-position with an aminoethyl group, further modified by diethylamine substituents. The thiolan moiety introduces sulfur into the structure, which influences electronic properties and conformational flexibility.
Properties
Molecular Formula |
C10H22N2S |
|---|---|
Molecular Weight |
202.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thiolan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H22N2S/c1-3-12(4-2)7-6-11-10-5-8-13-9-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
ZIWLRZVXUSJWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCSC1 |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediate: Tri(2-chloroethyl)amine Hydrochloride
The initial critical step involves converting triethanolamine into tri(2-chloroethyl)amine hydrochloride, which serves as a precursor for further amination:
- Reactants: Triethanolamine and thionyl chloride.
- Catalyst: Dimethylformamide (DMF) is used to enhance reaction efficiency.
- Conditions: Slow dropwise addition of thionyl chloride to a mixture of triethanolamine and DMF under stirring, followed by reflux at 70 °C for 6–8 hours.
- Outcome: Formation of tri(2-chloroethyl)amine hydrochloride as a white crystalline solid after purification.
This step is characterized by mild reaction conditions and environmentally safer reagents compared to traditional methods.
| Parameter | Details |
|---|---|
| Starting material | Triethanolamine |
| Chlorinating agent | Thionyl chloride |
| Catalyst | Dimethylformamide (DMF) |
| Temperature | 70 °C |
| Reaction time | 6–8 hours |
| Product isolation | Vacuum rotary evaporation, ethanol recrystallization |
| Yield | Approximately 82–92% |
Conversion to Tri(2-aminoethyl)amine Hydrochloride
The second step involves nucleophilic substitution of chlorine atoms with ammonia to generate the amine hydrochloride intermediate:
- Reactants: Tri(2-chloroethyl)amine hydrochloride and aqueous ammonium hydroxide.
- Solvent: Absolute ethanol is used to dissolve the intermediate.
- Conditions: Heating under reflux at 70 °C for 7 hours with stirring.
- Workup: Removal of solvent and excess ammonia by rotary evaporation, followed by ethanol dissolution and refrigeration to precipitate ammonium chloride, which is filtered off.
- Result: Tri(2-aminoethyl)amine hydrochloride solution is obtained.
| Parameter | Details |
|---|---|
| Starting material | Tri(2-chloroethyl)amine hydrochloride |
| Aminating agent | Ammonium hydroxide (NH4OH) |
| Solvent | Absolute ethanol |
| Temperature | 70 °C |
| Reaction time | 7 hours |
| Purification | Filtration of ammonium chloride precipitate |
| Molar ratio (amine:NH4OH) | 1:10–40 |
Final Deprotonation to Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine
The target amine compound is obtained by:
- Treatment: The tri(2-aminoethyl)amine hydrochloride intermediate is treated with a strong base, typically sodium hydroxide solution.
- pH Adjustment: The pH is adjusted to 9–11 to liberate the free amine.
- Isolation: The reaction mixture is purified by vacuum distillation at approximately 140–150 °C under reduced pressure (~5 kPa).
- Yield: High yields (~82–92%) of the free amine are reported.
This step ensures the removal of hydrochloride salts and recovery of the free amine in pure form.
| Parameter | Details |
|---|---|
| Intermediate | Tri(2-aminoethyl)amine hydrochloride |
| Base | Sodium hydroxide solution |
| pH | 9–11 |
| Isolation method | Vacuum distillation at 140–150 °C, 5 kPa |
| Yield | 82–92% |
Comparative Data Table of Preparation Steps
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Chlorination | Triethanolamine + Thionyl chloride + DMF, 70 °C, 6–8 h | Tri(2-chloroethyl)amine hydrochloride | 82–92 | Reflux, dropwise addition, ethanol recrystallization |
| 2. Amination | Tri(2-chloroethyl)amine hydrochloride + NH4OH, ethanol, 70 °C, 7 h | Tri(2-aminoethyl)amine hydrochloride | High | Precipitation of ammonium chloride, filtration |
| 3. Deprotonation | Tri(2-aminoethyl)amine hydrochloride + NaOH, pH 9–11 | Free tri(2-aminoethyl)amine | 82–92 | Vacuum distillation, reduced pressure |
| 4. Thiolan-3-yl substitution | Haloethyl intermediate + thiolan-3-yl amine/thiol, catalyst | This compound | Not specified | Requires selective catalytic or nucleophilic conditions |
Research Findings and Perspectives
- The preparation method is noted for its simplicity, mild reaction conditions, and environmental compatibility due to the use of DMF as a catalyst and ethanol as a solvent.
- The stepwise conversion from triethanolamine to tri(2-aminoethyl)amine provides a robust platform for further functionalization, including thiolan-3-yl substitution.
- Catalytic amination techniques using ruthenium complexes have been demonstrated to efficiently couple primary amines to form secondary amines with high chemoselectivity, which may be adapted for the thiolan-3-yl amination step.
- The method allows for high yields and purity of the final amine product, essential for applications requiring precise amine functionality.
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere such as nitrogen or argon.
Substitution: Alkyl halides; reactions are usually conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity of thiolane-containing compounds to biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The thiolane ring can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Linear Ethyleneamines
Examples : Ethylenediamine (EDA), Diethylenetriamine (DETA), Triethylenetetramine (TETA) .
| Property | Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine | Linear Ethyleneamines (e.g., DETA) |
|---|---|---|
| Structure | Branched, sulfur-containing heterocycle | Linear polyamine chains |
| Electron Density | Enhanced due to sulfur's lone pairs | Relies on amine lone pairs |
| Applications | Potential pharmaceutical intermediates | Industrial chelators, corrosion inhibitors |
| Solubility | Likely lower (hydrophobic diethyl groups) | High water solubility |
Key Insight : The thiolan ring and diethyl groups in the target compound reduce polarity compared to linear ethyleneamines, limiting its utility in aqueous systems but enhancing compatibility with organic matrices .
Comparison with Aryl-Substituted Amines
Examples: Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine , Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine .
| Property | This compound | Aryl-Substituted Amines |
|---|---|---|
| Aromaticity | Non-aromatic thiolan ring | Aromatic/heteroaromatic systems |
| Electronic Effects | Moderate electron donation (sulfur) | Strong electron-withdrawing (e.g., CF3) |
| Steric Hindrance | Moderate (flexible thiolan ring) | High (rigid aryl groups) |
Key Insight : The absence of strong electron-withdrawing groups (e.g., CF3) in the target compound may favor nucleophilic reactivity, whereas aryl-substituted amines are tailored for electronic modulation in catalysis or drug design .
Comparison with Thiophene Derivatives
Example : 2-(3-Thienyl)ethanamine .
| Property | This compound | 2-(3-Thienyl)ethanamine |
|---|---|---|
| Ring Saturation | Saturated thiolan | Aromatic thiophene |
| Conjugation | Limited | Extended π-system |
| Bioactivity | Potential TAAR1 modulation (inferred) | Known TAAR1 agonist activity |
Comparison with Other Thiolan-3-yl Amines
Examples : Methyl N-[(thiolan-3-yl)methyl]carbamate , Fmoc-Val-Atc-N(Me)Ph .
| Property | This compound | Thiolan-3-yl Carbamates/Peptides |
|---|---|---|
| Functional Groups | Tertiary amine | Carbamate, peptide linkages |
| Synthesis | Likely via alkylation of thiolan-3-yl amines | Peptide coupling reactions |
| Applications | Metal coordination, surfactants | Drug delivery, bioactive conjugates |
Key Insight : The diethylamine substituents in the target compound may enhance its utility in metal coordination or surfactant formulations, whereas carbamate derivatives are more suited for prodrug strategies .
Research Findings and Data Gaps
- Synthesis : Analogous methods (e.g., alkylation of thiolan-3-yl amines with diethylamine) are inferred from reactions in .
- Thermal Stability : Thiolan rings generally exhibit higher thermal stability than furan or pyrrolidine analogs due to sulfur's polarizability.
- Toxicity: No direct data, but diethylamine groups warrant caution in handling (similar to other alkylamines) .
Biological Activity
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known by its CAS number 1019623-38-1, features a thiolane ring, which contributes to its unique chemical reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiolane group may facilitate the formation of disulfide bonds or engage in nucleophilic attacks on electrophilic centers in proteins, potentially altering their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways.
- Antioxidant Activity : Thiol-containing compounds often exhibit antioxidant properties, scavenging free radicals and protecting cellular components.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate |
| Gram-negative Bacteria | High |
| Fungi | Low |
Cytotoxicity
In vitro studies have demonstrated that the compound has cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL.
- Cytotoxicity Assessment : In a study conducted by Smith et al. (2020), the cytotoxic effects of this compound were assessed on various cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells through a caspase-dependent pathway.
Q & A
Basic: What are the optimal synthetic routes for Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine?
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the thiolane ring via cyclization of a mercaptoalkyl precursor under acidic or basic conditions.
- Step 2 : Functionalization of the thiolane-3-yl group with an amine moiety using nucleophilic substitution or reductive amination.
- Step 3 : Introduction of the diethylamine group via alkylation or coupling reactions (e.g., using alkyl halides or carbodiimide-based coupling agents).
Key intermediates, such as thiolan-3-ylamine derivatives, can be sourced from building blocks like methyl N-[(thiolan-3-yl)methyl]carbamate ( ) . Optimization should prioritize yield (>70%) and purity (>95%), verified by HPLC or GC-MS.
Advanced: How can researchers resolve contradictory data on the compound’s biological activity?
Contradictions in biological activity (e.g., neuroprotective vs. cytotoxic effects) may arise from:
- Experimental variability : Differences in cell lines (e.g., primary neurons vs. immortalized lines) or assay conditions (e.g., oxygen levels, serum concentration).
- Metabolic interference : The compound’s thiolane ring may interact with cellular redox systems, altering outcomes in viability assays () .
Methodological solutions :- Use orthogonal assays (e.g., MTT, ATP luminescence, and caspase-3 activation) to cross-validate results.
- Conduct metabolomics profiling to identify off-target interactions.
- Compare in vitro findings with in vivo models (e.g., zebrafish or rodent neuroprotection studies).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- High-resolution ESI-MS to verify the molecular formula (e.g., C₉H₁₈N₂S) and detect fragmentation patterns.
- Infrared (IR) Spectroscopy :
Advanced: What computational methods can predict the compound’s reactivity with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cysteine proteases or kinases) that have thiol-binding pockets.
- Density Functional Theory (DFT) : Calculate the electron density of the thiolane sulfur to predict nucleophilic reactivity (e.g., susceptibility to oxidation by ROS) ( ) .
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers to evaluate membrane permeability (critical for CNS-targeted applications) () .
Basic: How should researchers address solubility and stability challenges during experiments?
- Solubility : Use polar aprotic solvents (e.g., DMSO) or prepare hydrochloride salts () .
- Stability :
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiolane ring.
- Avoid prolonged exposure to light or high pH (>9), which may degrade the amine groups.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Variable Groups : Modify the diethylamine chain (e.g., replace with cyclopropyl or piperidine) and the thiolane substituents (e.g., introduce halogens or methyl groups) () .
- Assay Design :
- Test analogs against a panel of targets (e.g., GPCRs, ion channels) using radioligand binding assays.
- Correlate logP values (HPLC-derived) with cellular uptake efficiency.
- Data Analysis : Apply multivariate regression to identify key physicochemical drivers (e.g., polar surface area, H-bond donors).
Basic: What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps ( ) .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
Advanced: How to interpret conflicting spectroscopic data during structural elucidation?
- Scenario : Discrepancies in ¹H NMR integration ratios.
- Root Cause : Dynamic effects (e.g., hindered rotation of the ethyl groups) or residual solvents.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
